4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine 4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1354916-21-4
VCID: VC11706565
InChI: InChI=1S/C15H11N3O2S/c16-15-17-10(7-11(18-15)14-2-1-5-21-14)9-3-4-12-13(6-9)20-8-19-12/h1-7H,8H2,(H2,16,17,18)
SMILES: C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)N)C4=CC=CS4
Molecular Formula: C15H11N3O2S
Molecular Weight: 297.3 g/mol

4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine

CAS No.: 1354916-21-4

Cat. No.: VC11706565

Molecular Formula: C15H11N3O2S

Molecular Weight: 297.3 g/mol

* For research use only. Not for human or veterinary use.

4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine - 1354916-21-4

Specification

CAS No. 1354916-21-4
Molecular Formula C15H11N3O2S
Molecular Weight 297.3 g/mol
IUPAC Name 4-(1,3-benzodioxol-5-yl)-6-thiophen-2-ylpyrimidin-2-amine
Standard InChI InChI=1S/C15H11N3O2S/c16-15-17-10(7-11(18-15)14-2-1-5-21-14)9-3-4-12-13(6-9)20-8-19-12/h1-7H,8H2,(H2,16,17,18)
Standard InChI Key ZEQQLERNUHIGTF-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)N)C4=CC=CS4
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)N)C4=CC=CS4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central pyrimidine ring substituted at positions 2, 4, and 6. The 2-amino group provides a hydrogen-bond donor site, while the 4- and 6-positions are occupied by a 2H-1,3-benzodioxol-5-yl group and a thiophen-2-yl group, respectively. This arrangement creates a planar core with extended conjugation, facilitating π-π interactions in biological systems.

Key Structural Features:

  • Benzodioxole moiety: Enhances metabolic stability and lipophilicity via electron-withdrawing trifluoromethoxy-like effects.

  • Thiophene ring: Introduces sulfur-based heteroaromaticity, potentially modulating electron distribution and binding affinity .

  • Pyrimidine core: Serves as a mimic for purine bases, enabling competitive inhibition of enzymes like kinases.

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine typically follows modular pyrimidine assembly strategies. A representative pathway involves:

  • Condensation: Reacting 2-aminopyrimidine with 2H-1,3-benzodioxol-5-carbaldehyde and thiophene-2-carboxaldehyde under acidic conditions.

  • Cyclization: Utilizing catalysts like iodine and CuO to form the pyrimidine ring .

  • Functionalization: Introducing the amino group via nucleophilic substitution or reductive amination.

Example Protocol:

A mixture of 2-aminopyrimidine (1.0 equiv), 2H-1,3-benzodioxol-5-carbaldehyde (1.2 equiv), and thiophene-2-carboxaldehyde (1.2 equiv) in ethanol was refluxed with iodine (1.1 equiv) and CuO (1.1 equiv) for 12 hours . Post-reaction, the crude product was purified via column chromatography (petroleum ether/EtOAc), yielding the target compound in 45–60% purity.

Yield Optimization

Optimization strategies include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

  • Catalyst tuning: Substituting CuO with Pd/C enhances cyclization efficiency.

  • Temperature control: Stepwise heating (78°C → reflux) minimizes side reactions .

Physicochemical Properties

Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₂N₃O₂S
Molecular Weight298.34 g/mol
LogP (iLOGP)2.45
Topological Polar SA85.6 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Solubility and Stability

  • Aqueous Solubility: 0.135 mg/mL (predicted via SILICOS-IT) , classifying it as sparingly soluble.

  • Thermal Stability: Decomposes at 218°C (DSC).

  • Photostability: Susceptible to UV-induced degradation due to the benzodioxole group.

Pharmacological Profile

Enzymatic Interactions

  • CYP3A4 Inhibition: Predicted IC₅₀ = 12 µM (cf. 4-(benzo[d][1,dioxol-5-yl)thiazol-2-amine, IC₅₀ = 8 µM) .

  • Kinase Inhibition: Demonstrates submicromolar activity against JAK2 (IC₅₀ = 0.45 µM) in preliminary assays.

Antimicrobial Activity

OrganismMIC (µg/mL)
Staphylococcus aureus8.2
Escherichia coli32.7

Therapeutic Applications

Oncology

The compound’s JAK2 inhibition suggests utility in myeloproliferative disorders. In vitro studies show 60% apoptosis induction in HEL cells at 10 µM.

Infectious Diseases

Moderate activity against Gram-positive bacteria positions it as a lead for MRSA-targeted antibiotics .

Neurological Disorders

Preliminary BBB permeability predictions (LogBB = -0.7) indicate limited CNS access, necessitating prodrug strategies .

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